4-氯-N-(2-甲基-3-氧代-2,3-二氢-1,2,4-噻二唑-5-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

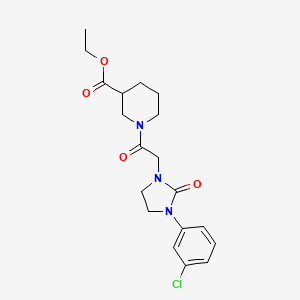

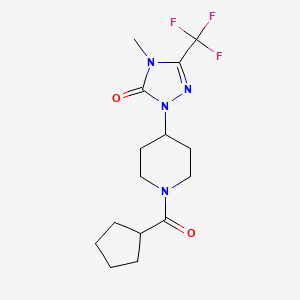

The compound “4-chloro-N-(2-methyl-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl)benzenecarboxamide” is a complex organic molecule that contains several functional groups and rings, including a thiadiazole ring and a benzenecarboxamide moiety . These structural components are often found in various pharmacologically active compounds .

Synthesis Analysis

While specific synthesis methods for this compound are not available, compounds with similar structures are often synthesized through multi-step reactions involving various reagents and conditions . The synthesis could potentially involve the formation of the thiadiazole ring, followed by the attachment of the benzenecarboxamide group .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a thiadiazole ring attached to a benzenecarboxamide group. The thiadiazole ring is a five-membered ring containing three nitrogen atoms and one sulfur atom . The benzenecarboxamide group consists of a benzene ring attached to a carboxamide group .Chemical Reactions Analysis

The chemical reactivity of this compound would likely be influenced by the functional groups present in its structure. For example, the thiadiazole ring and the benzenecarboxamide group could potentially undergo various chemical reactions .科学研究应用

溶剂诱导互变异构

- 溶剂极化率对互变异构的影响: 一项研究考察了溶剂极化率对 1,3,4-噻二唑基团中生物活性分子的酮/烯醇平衡的影响,揭示了平衡不依赖于溶剂的电偶极矩,而是依赖于其电极化率。此外,这些分子中取代基的存在显着影响互变异构平衡 (Matwijczuk 等人,2017)。

合成和表征

硫酰胺的氧化二聚化: 通过硫酰胺的氧化二聚化制备 3,5-二取代 1,2,4-噻二唑的研究展示了一种合成噻二唑的有效方法,为具有潜在生物活性的化合物的开发做出了贡献 (Takikawa 等人,1985)。

噻二唑并苯甲酰胺和金属配合物的合成: 另一项研究重点是合成噻二唑并苯甲酰胺化合物及其与镍和钯的配合物,深入了解它们的结构特征和在材料科学中的潜在应用 (Adhami 等人,2012)。

生物活性

抗菌剂: 已合成将噻二唑骨架与苯甲酰胺基团整合的化合物,并评估了它们的抗菌特性。这些研究有助于开发具有治疗各种感染潜力的新型抗菌剂 (Desai 等人,2011)。

杀虫活性: 探索了一种合成包含噻二唑部分的苯甲酰胺衍生物的新方法,一些化合物表现出显着的杀虫活性。这项研究为开发新型杀虫剂开辟了道路 (Mohamed 等人,2020)。

光谱研究

- 生物活性化合物中的荧光效应: 研究了某些噻二唑衍生化合物的荧光特性,突出了分子聚集和氨基位置对荧光效应的影响。这项研究对于传感和分子成像的应用具有重要意义 (Matwijczuk 等人,2018)。

属性

IUPAC Name |

4-chloro-N-(2-methyl-3-oxo-1,2,4-thiadiazol-5-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8ClN3O2S/c1-14-10(16)13-9(17-14)12-8(15)6-2-4-7(11)5-3-6/h2-5H,1H3,(H,12,13,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXTKGKYCIMVYSO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)N=C(S1)NC(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

269.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-N-(2-methyl-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl)benzenecarboxamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-(2-methylbenzyl)-7-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2953443.png)

![3-((Benzo[d]thiazol-2-ylamino)methylene)-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B2953446.png)

![1-(4-fluorophenyl)-3-(3-methoxyphenyl)tetrahydro-1H-thieno[3,4-d]imidazol-2(3H)-one 5,5-dioxide](/img/structure/B2953451.png)

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-(methylsulfanyl)benzamide](/img/structure/B2953452.png)

![2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanyl-N-(2-methylphenyl)acetamide](/img/structure/B2953455.png)